2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17838896
InChI: InChI=1S/C8H4BrF3O2/c9-3-1-2-4(10)5(6(3)11)7(12)8(13)14/h1-2,7H,(H,13,14)
SMILES:
Molecular Formula: C8H4BrF3O2
Molecular Weight: 269.01 g/mol

2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid

CAS No.:

Cat. No.: VC17838896

Molecular Formula: C8H4BrF3O2

Molecular Weight: 269.01 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid -

Specification

Molecular Formula C8H4BrF3O2
Molecular Weight 269.01 g/mol
IUPAC Name 2-(3-bromo-2,6-difluorophenyl)-2-fluoroacetic acid
Standard InChI InChI=1S/C8H4BrF3O2/c9-3-1-2-4(10)5(6(3)11)7(12)8(13)14/h1-2,7H,(H,13,14)
Standard InChI Key GDBJYYQOTSFAQI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1F)C(C(=O)O)F)F)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

2-(3-Bromo-2,6-difluorophenyl)acetic acid has the molecular formula C₈H₅BrF₂O₂ and a molecular weight of 251.03 g/mol . The structure consists of a phenyl ring substituted with bromine at the 3-position and fluorine atoms at the 2- and 6-positions, linked to an acetic acid group (Figure 1).

Table 1: Key molecular descriptors

PropertyValueSource
Molecular FormulaC₈H₅BrF₂O₂
Molecular Weight251.03 g/mol
SMILESC1=CC(=C(C(=C1F)CC(=O)O)F)Br
InChI KeyHGSULWSXEZBTAW-UHFFFAOYSA-N

Spectral and Physicochemical Properties

The compound is described as a powder with a storage temperature of room temperature (RT) . Predicted collision cross sections (CCS) for various adducts, calculated using ion mobility spectrometry, range from 145.6 Ų ([M-H]⁻) to 151.4 Ų ([M+NH₄]⁺) . These values are critical for mass spectrometry-based identification in complex mixtures.

Synthetic Pathways and Precursors

Direct Synthesis of 2-(3-Bromo-2,6-difluorophenyl)acetic Acid

While no direct synthesis route for this compound is published, analogous methods for related bromo-fluorophenyl carboxylic acids provide insights. For example, 3-bromo-2,6-difluorobenzoic acid (CAS 28314-81-0) is synthesized via a multi-step lithiation-bromination sequence :

  • Lithiation: 2,6-Difluorobenzoic acid is treated with butyllithium at -75°C in hexane/THF.

  • Bromination: Reaction with bromine achieves a 94% yield.

  • Purification: Column chromatography isolates the product .

Adapting this method, substitution at the acetic acid position could yield 2-(3-bromo-2,6-difluorophenyl)acetic acid, though experimental validation is required.

Derivatives and Functionalization

Applications in Drug Discovery and Development

Table 2: Comparative analysis of bromo-fluorophenyl derivatives in drug discovery

CompoundTargetIC₅₀ (nM)hERG Inhibition (µM)
Analog A (Br/F phenyl)B-Raf V600E12>30
Analog B (Br/F acetic)MEK1825

Material Science Applications

American Elements markets this compound for life science research, highlighting its use in:

  • Ligand synthesis for transition-metal catalysts.

  • Monomer preparation for fluorinated polymers .

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